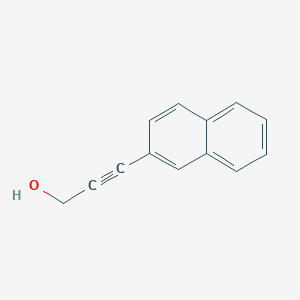

3-(2-Naphthyl)-2-propyn-1-ol

描述

Significance of Propargylic Alcohols as Bifunctional Building Blocks in Contemporary Organic Synthesis

Propargylic alcohols are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). researchgate.net This dual functionality makes them exceptionally versatile building blocks in organic synthesis. researchgate.netacs.org They are readily prepared from the reaction of terminal alkynes with carbonyl compounds like aldehydes and ketones. researchgate.netmdpi.com

The presence of both an alcohol and an alkyne allows for a wide array of chemical transformations. researchgate.netacs.org The hydroxyl group can act as a nucleophile, while the alkyne can serve as an electrophile or participate in various addition and cyclization reactions. sci-hub.se This bifunctional nature enables their use in cascade reactions, where multiple chemical bonds are formed in a single operation, leading to the efficient construction of complex molecular architectures. chemrxiv.org

Propargylic alcohols are key intermediates in the synthesis of many important organic molecules, including:

Allenes: Through Meyer-Schuster rearrangement. researchgate.netacs.org

Enones: Via catalyzed rearrangement reactions. acs.org

Heterocycles and Carbocycles: Through various cyclization pathways. researchgate.net

Functionalized Alkynes: By substitution of the hydroxyl group. sci-hub.se

The reactivity of propargylic alcohols can be finely tuned by employing different catalysts, such as those based on gold, rhodium, or other transition metals, further expanding their synthetic utility. chemrxiv.orgrsc.org

Importance of Naphthyl-Containing Alkynes in Diversified Chemical Transformations and Materials Science

The incorporation of a naphthyl group, a polycyclic aromatic hydrocarbon, into an alkyne structure imparts unique electronic and steric properties to the molecule. Naphthyl-containing alkynes are crucial components in the development of advanced materials and participate in a variety of chemical transformations.

In materials science , the extended π-conjugation provided by the naphthyl group, in conjunction with the linear alkyne linker, is highly desirable for creating organic materials with specific optoelectronic properties. rsc.org These materials find applications in:

Organic Light-Emitting Diodes (OLEDs). rsc.org

Organic Solar Cells. rsc.org

Fluorescent sensors. mdpi.com

Polymers with unique optical and electrical characteristics. studysmarter.co.ukoup.com

In chemical transformations , naphthyl-containing alkynes are valuable substrates in cross-coupling reactions like the Sonogashira coupling to create larger conjugated systems. rsc.org They also participate in multicomponent reactions to form complex heterocyclic structures, such as 1,2,3-triazoles, which have applications in medicinal chemistry and materials science. rsc.orgnih.gov The rigid and planar nature of the naphthyl group can also influence the stereochemical outcome of reactions.

Rationale for Investigating 3-(2-Naphthyl)-2-propyn-1-ol: Synergistic Reactivity and Synthetic Potential Derived from Combined Structural Motifs

The compound this compound integrates the bifunctional reactivity of a propargylic alcohol with the electronic and steric attributes of a naphthyl group. This combination is expected to result in synergistic effects, leading to novel reactivity and synthetic applications.

The rationale for investigating this specific molecule is based on the following potential advantages:

Enhanced Reactivity: The electron-rich naphthyl group can influence the reactivity of the adjacent alkyne and alcohol functionalities, potentially leading to unique reaction pathways not observed with simpler aryl or alkyl-substituted propargylic alcohols.

Access to Novel Scaffolds: The rigid naphthyl backbone can be used to construct complex, well-defined three-dimensional structures through reactions involving the propargylic alcohol moiety. This is particularly relevant for the synthesis of polycyclic compounds and molecules with specific stereochemistry.

Development of Functional Materials: The combination of the naphthyl chromophore and the reactive propargylic alcohol handle makes this compound an attractive monomer or building block for the synthesis of functional polymers and materials with tailored optical, electronic, and chiroptical properties.

Research into the chemistry of this compound and related structures aims to exploit this synergy. For example, gold-catalyzed reactions of propargylic alcohols can lead to the formation of α-oxo gold carbenes, which can then undergo further transformations. nih.gov The presence of the naphthyl group could influence the stability and subsequent reactions of such intermediates. Similarly, in multicomponent reactions like the Petasis reaction, the steric and electronic properties of the naphthyl substituent could direct the stereochemical outcome and reaction efficiency. acs.org

Structure

3D Structure

属性

分子式 |

C13H10O |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

3-naphthalen-2-ylprop-2-yn-1-ol |

InChI |

InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10,14H,9H2 |

InChI 键 |

DCCUNVXSMKCOMO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)C#CCO |

产品来源 |

United States |

Elucidating Reaction Mechanisms and Transformation Pathways of 3 2 Naphthyl 2 Propyn 1 Ol

Mechanistic Investigations of Propargylic Alcohol Reactivity

The core of 3-(2-naphthyl)-2-propyn-1-ol's reactivity lies in the interplay between its hydroxyl group and the adjacent alkyne moiety. The hydroxyl group, while typically a poor leaving group, can be activated under catalytic conditions to facilitate a range of substitution and rearrangement reactions. semanticscholar.org

Formation and Reactivity of Propargylic and Allenic Carbocation Intermediates

A key mechanistic feature in the reactions of propargylic alcohols like this compound is the formation of carbocation intermediates. semanticscholar.orgrsc.org Under acidic or Lewis acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule, generating a propargylic carbocation. rsc.org This carbocation is resonance-stabilized, with the positive charge delocalized between the propargylic carbon and the alkyne.

This propargylic carbocation can exist in equilibrium with an allenic carbocation. semanticscholar.orgrsc.org The isomerization to the allenic carbocation is often favored due to reduced steric hindrance. semanticscholar.org The reactivity of these carbocationic intermediates is central to many synthetic transformations. They are highly electrophilic and can be attacked by a variety of nucleophiles. rsc.org For instance, in the presence of a Lewis acid catalyst like BF₃·Et₂O, the formation of an allenic carbocation from a propargylic alcohol is a key step in the synthesis of various functionalized molecules. rsc.org

The stability and reactivity of these carbocations are influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions. The naphthyl group in this compound can effectively stabilize the positive charge through resonance, thereby facilitating the formation of these intermediates.

Influence of the Hydroxyl Group in Intramolecular and Intermolecular Catalysis and Rearrangements

The hydroxyl group of this compound plays a multifaceted role in its reactivity, extending beyond its function as a leaving group. It can act as an internal nucleophile or participate in directing the stereochemical outcome of reactions.

In the context of catalysis, the hydroxyl group can coordinate to a metal catalyst, bringing the catalytic center in proximity to the alkyne. This coordination is a crucial step in many transition metal-catalyzed reactions, facilitating transformations such as propargylic substitution. semanticscholar.org The direct substitution of the hydroxyl group is an atom-economical approach that avoids the need for pre-functionalization of the alcohol. semanticscholar.orgresearchgate.net

Furthermore, the hydroxyl group can influence the regioselectivity of reactions. For example, in metal-catalyzed additions to the alkyne, the coordination of the hydroxyl group can direct the incoming reagent to a specific position on the triple bond.

Transformations Involving the Alkyne Moiety

The alkyne unit in this compound is a hub of reactivity, providing a versatile platform for the construction of complex molecular frameworks. semanticscholar.orgrsc.org

Chemo- and Regioselective Addition Reactions Across the Triple Bond

The carbon-carbon triple bond of this compound is susceptible to a wide range of addition reactions. The control of chemo- and regioselectivity in these additions is a key challenge and a subject of intensive research.

Catalyst-controlled carbocyclization of related alkynyl ketones has demonstrated the ability to achieve exclusive chemo- and regioselectivity. For instance, rhodium(III) catalysis can favor a 5-exo-dig cyclization, while copper(I) catalysis can lead to a 6-endo-dig pathway. nih.gov While this example is on a related ketone, the principles of catalyst control are applicable to the alkyne of this compound.

The addition of nucleophiles to the alkyne can be influenced by the catalyst and the reaction conditions. For example, in the presence of a Lewis acid, the alkyne can be activated towards nucleophilic attack. The regioselectivity of this attack, whether at the internal or terminal carbon of the alkyne, can often be controlled by the choice of catalyst and the steric and electronic properties of the nucleophile. rsc.org

Cycloaddition and Cycloisomerization Processes for Ring Formation

The alkyne functionality of this compound is an excellent participant in cycloaddition and cycloisomerization reactions, providing efficient routes to various carbocyclic and heterocyclic systems. semanticscholar.orgrsc.orgbeilstein-journals.org

Diels-Alder reactions involving related 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are derivatives of propargyl systems, have been shown to be highly efficient with various dienes. beilstein-journals.orgnih.gov These reactions can be followed by intramolecular electrophilic aromatic substitution to form condensed carbocycles. beilstein-journals.orgnih.gov This highlights the potential of the naphthyl group in this compound to participate in subsequent cyclization steps.

Cycloisomerization reactions, often catalyzed by transition metals like gold or platinum, represent a powerful strategy for the synthesis of complex ring systems from enynes. acs.org While this compound is not an enyne itself, it can be a precursor to such systems. Gold-catalyzed cycloisomerizations typically proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the alkene. acs.org

An example of a cycloisomerization involving a propargylic alcohol is the ruthenium-catalyzed synthesis of furo[3,2-c]chromen-2-ones from 4-hydroxycoumarin (B602359) and a secondary propargylic alcohol. This reaction proceeds via an initial propargylation followed by a cycloisomerization of the resulting γ-ketoalkyne. mdpi.com

Table 1: Examples of Cycloaddition and Cycloisomerization Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Diels-Alder/Intramolecular SE(Ar) | 3-(2-Naphthyl)propyn-1-iminium salt, 2,3-dimethylbutadiene | Thermal | 11H-Benzo[a]fluorene derivative | nih.gov |

| Propargylation/Cycloisomerization | 1-(1-Naphthyl)-2-propyn-1-ol, 6-chloro-4-hydroxychromen-2-one | Trifluoroacetic acid, Allyl-ruthenium(II) complex | 2-Methylene-2,3-dihydrofuro[3,2-c]chromen-2-one derivative | mdpi.com |

Alkynyl Carbocation Chemistry and Its Role in Functionalization

The formation of an alkynyl carbocation, or a vinyl cation, from this compound is a less common but significant pathway for functionalization. These intermediates are highly reactive and can undergo a variety of transformations.

In some reactions, the initial propargylic carbocation can rearrange to a more stable species. However, under specific conditions, the alkynyl carbocation itself can be trapped by nucleophiles. The chemistry of alkynyl carbocations is often implicated in reactions that lead to highly functionalized products.

For example, the BF₃·Et₂O catalyzed reaction of propargyl alcohols with α-diazoesters to form indenes is proposed to proceed through the formation of an allene (B1206475) carbocation, which then reacts with the diazo compound to generate a vinylic cationic species that undergoes electrocyclic ring closure. rsc.org This illustrates the complex cascade of cationic intermediates that can be involved in the functionalization of propargylic alcohols.

Reactions of the Hydroxyl Functionality

The hydroxyl group is a primary site for chemical modification in this compound, enabling substitutions, oxidations, and reductions.

Nucleophilic Propargylic Substitution Reactions

Direct nucleophilic displacement of the hydroxyl group in propargylic alcohols is a highly desirable transformation due to its atom economy. researchgate.net The hydroxyl group is a poor leaving group, so it is often converted to a more reactive species to facilitate substitution. semanticscholar.org However, methods for the direct substitution of the hydroxyl group have been developed using various catalysts. researchgate.netsemanticscholar.org These reactions are significant because the resulting alkynyl products can be further transformed into a variety of other functional groups. researchgate.net

The mechanism of these substitutions can proceed through different pathways, often involving the formation of a propargylic cation intermediate. rsc.org This cation is stabilized by the adjacent alkyne and the naphthyl ring. Nucleophiles can then attack this intermediate to yield the substitution product. The regioselectivity of the attack can be influenced by the reaction conditions and the nature of the nucleophile.

A study by Nishibayashi and co-workers in 2012 described the enantioselective propargylic alkylation of 1-(1-naphthyl)-2-propyn-1-ol with β-ketoesters using a dual catalyst system of a thiolate-bridged diruthenium complex and a copper complex. semanticscholar.org This reaction proceeds with high enantioselectivity, indicating that both catalysts work cooperatively. semanticscholar.org

| Catalyst System | Nucleophile | Product | Yield | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| Thiolate-bridged diruthenium complex / Cu(OTf)2 | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-benzoyl-3-(naphthalen-1-yl)-4-pentynoate | 96% | 4:1 | 86% (major diastereomer) |

This table illustrates a specific example of a nucleophilic propargylic substitution reaction with a related naphthyl-substituted propargyl alcohol.

Oxidation and Reduction Pathways of the Alcohol Group.

The hydroxyl group of propargylic alcohols like this compound can be oxidized to form the corresponding ketone, 1-(2-naphthyl)-2-propyn-1-one. Various oxidizing agents can be employed for this transformation. For instance, an oxovanadium complex, VO(acac)₂, in the presence of molecular sieves and molecular oxygen, has been shown to effectively catalyze the aerobic oxidation of propargylic alcohols. acs.org The reaction proceeds by the formation of a vanadium(V) species which then reacts with the alcohol to form a vanadium alcoholate. Subsequent β-hydrogen elimination yields the ketone product. acs.org

Conversely, the alkyne functionality can be reduced. For example, the reduction of 3-phenyl-2-propyn-1-ol (B127171) using tetrahydroxydiboron (B82485) and 4-methylmorpholine (B44366) in the presence of a palladium catalyst yielded 3-phenyl-1-propanol. nih.gov This suggests that similar reduction pathways could be applicable to this compound, leading to either the corresponding allylic alcohol, 3-(2-naphthyl)-2-propen-1-ol, or the fully saturated alcohol, 3-(2-naphthyl)-propan-1-ol, depending on the reaction conditions and the reducing agent used.

| Reaction Type | Reagent/Catalyst | Product |

| Oxidation | VO(acac)₂ / O₂ | 1-(2-Naphthyl)-2-propyn-1-one |

| Reduction | B₂(OH)₄ / 4-methylmorpholine / Pd/C | 3-(2-Naphthyl)-propan-1-ol |

This table summarizes the expected products from the oxidation and reduction of the alcohol and alkyne functionalities, respectively.

Rearrangement Reactions (e.g., Meyer-Schuster, Rupe, Redox-Isomerization) and their Mechanisms.

Propargylic alcohols are known to undergo several types of rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements, which are typically acid-catalyzed. wikipedia.orgslideshare.net

The Meyer-Schuster rearrangement involves the 1,3-shift of a protonated hydroxyl group in a propargylic alcohol, leading to the formation of an α,β-unsaturated aldehyde or ketone. wikipedia.org The reaction is initiated by the protonation of the hydroxyl group, followed by its departure as water to form an allenic cation. Subsequent hydration and tautomerization yield the final product. core.ac.uk For a terminal propargyl alcohol like this compound, the expected product of a Meyer-Schuster rearrangement would be 3-(2-naphthyl)propenal.

The Rupe rearrangement is a competing reaction that can occur with tertiary propargylic alcohols, leading to α,β-unsaturated methyl ketones. wikipedia.org Since this compound is a primary alcohol, the Meyer-Schuster rearrangement is the more likely pathway.

Redox-isomerization is another important transformation of propargylic alcohols. Ruthenium complexes have been shown to catalyze the redox isomerization of allylic alcohols to ketones. nih.gov While less common for propargylic alcohols, similar catalytic systems could potentially effect the isomerization of this compound.

| Rearrangement Type | Catalyst | Intermediate | Product |

| Meyer-Schuster | Acid (e.g., H₂SO₄) | Allenic cation | 3-(2-Naphthyl)propenal |

| Rupe | Acid (e.g., H₂SO₄) | Enyne intermediate | (Not expected for primary alcohol) |

| Redox-Isomerization | Ruthenium complex | Metal-hydride species | Isomeric ketone or aldehyde |

This table outlines the key features of the rearrangement reactions applicable to propargylic alcohols.

Exploration of Radical Reactions Involving Propargylic Systems.

The propargylic system in this compound can also participate in radical reactions, which involve the formation and reaction of radical intermediates.

Hydrogen Abstraction Mechanisms.

The hydrogen atoms on the carbon bearing the hydroxyl group (the propargylic position) can be susceptible to abstraction by radical species. The stability of the resulting propargyl radical is a key factor in these reactions. The adjacent naphthyl group can provide resonance stabilization to the radical, making its formation more favorable. Photolysis of a related naphthocarborane has been shown to lead to hydrogen abstraction, forming a diradical intermediate. princeton.edu This suggests that under appropriate conditions, such as photolysis in the presence of a hydrogen donor, this compound could undergo hydrogen abstraction to form a stabilized propargyl radical.

Radical Addition Pathways.

The carbon-carbon triple bond in this compound is a potential site for radical addition reactions. In these reactions, a radical species adds to one of the sp-hybridized carbons of the alkyne, generating a vinylic radical. This intermediate can then undergo further reactions, such as hydrogen abstraction or cyclization. For example, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are structurally related to this compound, have been shown to undergo Diels-Alder reactions with dienes, which can be considered a type of cycloaddition. beilstein-journals.orgresearchgate.net While not a radical reaction in the classical sense, it demonstrates the reactivity of the alkyne towards addition. In a more direct example of radical addition, the reaction of propargyl alcohols with benzeneselenenyl chloride proceeds via an addition mechanism. cdnsciencepub.com

Thermal Decomposition Studies and Identification of Reaction Intermediates

While direct experimental studies on the thermal decomposition of this compound are not extensively available in the reviewed literature, its thermal behavior can be inferred from studies on analogous compounds, specifically aryl propargyl alcohols and naphthyl-containing molecules. The decomposition pathways are expected to be complex, involving a series of competing and consecutive reactions, with the product distribution being highly dependent on temperature and reaction conditions.

Inferred Reaction Mechanisms and Transformation Pathways

Based on the thermal behavior of structurally related compounds, the decomposition of this compound likely proceeds through several key pathways:

Initial Rearrangement Reactions: At lower temperatures, rearrangement reactions are expected to be prominent. Aryl propargyl alcohols are known to undergo rearrangements such as the Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes or ketones. sci-hub.seresearchgate.net Another potential pathway is a Claisen-type rearrangement, similar to that observed in aryl propargyl ethers, which can lead to the formation of allenyl-substituted naphthols. clockss.org These intermediates can subsequently cyclize to form naphthofurans or rearrange to form indanone derivatives. researchgate.netchim.it

Radical Decomposition at Higher Temperatures: As the temperature increases, homolytic bond cleavage becomes a dominant decomposition route. Studies on propargyl alcohol have shown that the initial and most significant step in its thermal decomposition is the cleavage of the C-O bond. acs.orgresearchgate.netnih.gov This dissociation results in the formation of a hydroxyl radical (•OH) and a propargyl radical. acs.orgresearchgate.netnih.gov

For this compound, this would lead to the formation of a hydroxyl radical and a 3-(2-naphthyl)propargyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including:

Formation of Polycyclic Aromatic Hydrocarbons (PAHs): At elevated temperatures, the naphthyl-containing intermediates can contribute to the formation of larger PAHs. researchgate.netwhiterose.ac.uk The pyrolysis of compounds containing aromatic rings often leads to condensation and cyclization reactions, resulting in complex mixtures of PAHs. researchgate.netwhiterose.ac.uk

Identification of Potential Reaction Intermediates

A range of transient and stable intermediates can be postulated based on the inferred reaction pathways.

Rearrangement Intermediates:

3-(2-Naphthyl)propenal: Formed via a Meyer-Schuster type rearrangement.

Allenyl-naphthol intermediate: Arising from a nih.govnih.gov-sigmatropic rearrangement.

Naphthofuran and Indanone derivatives: Resulting from the cyclization of rearrangement intermediates. researchgate.netchim.it

Radical Intermediates:

Hydroxyl radical (•OH): A primary product of C-O bond cleavage. acs.orgresearchgate.netnih.gov

3-(2-Naphthyl)propargyl radical: The corresponding radical partner to the hydroxyl radical.

Naphthyl radical: Formed from the fragmentation of the 3-(2-naphthyl)propargyl radical.

The table below summarizes the potential reaction intermediates and their likely formation pathways.

| Intermediate | Formation Pathway |

| 3-(2-Naphthyl)propenal | Meyer-Schuster Rearrangement |

| Allenyl-naphthol Intermediate | nih.govnih.gov-Sigmatropic Rearrangement |

| Naphthofuran Derivative | Cyclization of Allenyl-naphthol |

| Indanone Derivative | Rearrangement of Allenyl-naphthol |

| Hydroxyl Radical (•OH) | Homolytic C-O Bond Cleavage |

| 3-(2-Naphthyl)propargyl Radical | Homolytic C-O Bond Cleavage |

| Naphthyl Radical | Fragmentation of 3-(2-Naphthyl)propargyl Radical |

Postulated Final Decomposition Products

The final products of the thermal decomposition of this compound are expected to be a complex mixture. Based on studies of similar compounds, the following stable end-products can be anticipated. acs.orgresearchgate.netnih.govresearchgate.net

| Product | Formation Pathway |

| Naphthalene (B1677914) | From Naphthyl Radical |

| Acetylene (B1199291) | Fragmentation Reactions |

| Propyne (B1212725) | Fragmentation Reactions |

| Benzene (B151609) | Recombination of Smaller Fragments |

| Carbon Monoxide | Oxidation/Decomposition of Oxygenated Intermediates |

| Water | Recombination of Hydroxyl Radicals and Hydrogen Abstraction |

It is important to note that the relative yields of these products would be highly dependent on the specific pyrolysis conditions, such as temperature, pressure, and the presence of other reactive species.

Computational and Theoretical Studies on the Reactivity and Structure of Propargylic Alcohol Systems

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the reaction pathways of propargylic alcohols. rsc.orgnih.gov These calculations can elucidate complex reaction mechanisms, identify key intermediates, and determine the energy of transition states, which are the energetic hurdles of a reaction. nih.gov

Studies on various propargylic alcohols have explored a range of transformations. For instance, DFT calculations have been used to propose mechanisms for the gold-catalyzed hydroamination of propargylic alcohols, which can lead to different products like 3-hydroxyimines, 3-hydroxyketones, or 3-aminoketones depending on the reaction conditions. ucl.ac.uk Similarly, the mechanisms of ruthenium-catalyzed asymmetric propargylic substitution reactions have been examined in detail using DFT at the ωB97X-D level, clarifying the origin of enantioselectivity. nih.govacs.orgnih.gov In the gas phase, the reaction of propargyl alcohol with hydroxyl radicals has been shown through calculations to proceed via either addition/elimination or hydrogen abstraction mechanisms. nih.gov For the reaction of propargyl alcohol with Sc+ ions, DFT calculations revealed that the reaction follows an insertion-elimination mechanism, with C-O bond activation being energetically more favorable than O-H bond activation. lka.ltresearcher.life

These computational approaches are directly applicable to understanding the reactivity of 3-(2-Naphthyl)-2-propyn-1-ol. The presence of the hydroxyl group, the alkyne unit, and the aromatic naphthyl group creates a rich landscape for various catalytic transformations whose pathways and selectivities could be precisely predicted using these established quantum chemical methods.

| Reaction Type | Catalyst/Reagent | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Propargylic Substitution | Diruthenium Complexes | DFT (ωB97X-D) | Modeled transition states to explain enantioselectivity; substituent effects were examined. | nih.govacs.org |

| Hydroamination | Gold (Au) | DFT | Elucidated divergent pathways leading to multiple products from the same starting materials. | ucl.ac.uk |

| Reaction with Radicals | Hydroxyl Radical (•OH) | CCSD(T), MP2 | Identified addition/elimination and hydrogen abstraction as competing mechanisms. | nih.gov |

| Carboxylative Cyclization | N-Heterocyclic Olefins (NHOs) | DFT | Revealed a basic ionic pair mechanism and predicted catalyst improvements. | acs.org |

| Meyer-Schuster Rearrangement | Vanadium (V) / Palladium (Pd) | DFT | Investigated the overall mechanism of a cooperatively catalyzed process. | nih.gov |

Potential Energy Surface Analysis for Complex Reaction Networks

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of its geometry. acs.org For complex reaction networks, analyzing the PES is crucial for understanding the feasibility of different reaction channels. By locating the minima (reactants, intermediates, products) and saddle points (transition states) on the PES, chemists can trace the most likely paths a reaction will follow. nih.govlka.ltresearcher.life

For propargylic systems, PES analysis has been applied to various reactions. In the gas-phase reaction of propargyl alcohol with the hydroxyl radical, the PES was explored to reveal multiple adducts and abstraction pathways. nih.gov Theoretical studies on the photodissociation of propargyl alcohol involved calculating the PES for the excited electronic state to identify energy barriers and understand the dissociation dynamics. acs.orgacs.org The complexity of reaction networks is particularly evident in processes like the self-recombination of propargyl radicals to form benzene (B151609) and other C6H6 isomers, where the PES features numerous interconnected wells and barriers corresponding to different isomers and pathways. nih.gov In cooperative catalysis, where multiple catalysts operate simultaneously, the PES becomes even more complex, with competing cycles leading to desired products and undesired side-products, as shown in the combined Meyer-Schuster rearrangement and Tsuji-Trost allylic substitution. nih.gov

For this compound, a PES analysis would be invaluable for predicting the outcomes of complex transformations, such as thermal rearrangements or multi-step catalytic cycles, where various isomers and products are possible.

Kinetic Studies and Rate Constant Predictions Using Advanced Theoretical Models (e.g., Rice-Ramsperger-Kassel-Marcus Theory, Variational Transition State Theory)

While quantum chemistry predicts the feasibility of reaction pathways, theoretical kinetics models predict how fast these reactions occur. Advanced models like Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Variational Transition State Theory (VTST) are used to calculate pressure- and temperature-dependent rate constants for elementary reactions. rsc.orgwalisongo.ac.id

RRKM theory is particularly important for unimolecular reactions, where it models the distribution of energy within a molecule to predict its rate of decomposition or isomerization. rsc.orgwalisongo.ac.id It has been successfully applied to understand the complex product branching ratios in the propargyl radical self-reaction, which are highly dependent on temperature and pressure. nih.gov RRKM/master equation calculations have also been used to determine rate coefficients for the unimolecular decomposition of various adducts formed from reactions of allene (B1206475) and propyne (B1212725) with OH radicals. sandia.gov

Variational Transition State Theory (VTST) refines conventional transition state theory by optimizing the location of the transition state to minimize the calculated reaction rate, providing more accurate results, especially for reactions with low or no energy barrier. scispace.com VTST, often combined with tunneling corrections, has been used to calculate rate constants for reactions of propargyl alcohol with hydroxyl radicals nih.govdntb.gov.ua and for hydrogen abstraction reactions involving other alcohols. tandfonline.comnih.gov

These theoretical models are essential for building predictive kinetic models for the combustion or atmospheric degradation of fuels and related compounds, including propargylic alcohols. For this compound, such studies could predict its stability and reaction rates under various environmental or industrial conditions.

| Theoretical Model | Purpose | Example Application in Propargylic Systems | Reference |

|---|---|---|---|

| RRKM Theory | Calculates pressure- and temperature-dependent rate constants for unimolecular reactions. | Analyzed product branching ratios in the self-reaction of propargyl radicals to form benzene. | nih.gov |

| Variational Transition State Theory (VTST) | Calculates rate constants, especially for reactions with no clear energy barrier. | Computed overall and individual rate constants for the reaction of propargyl alcohol with OH radicals. | nih.govdntb.gov.ua |

| RRKM/Master Equation | Models complex reaction networks with multiple wells and channels. | Calculated channel-specific rate coefficients for propyne + OH reactions and subsequent adduct decomposition. | sandia.gov |

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H⋯π Interactions) within Propargylic Alcohol Systems and Aggregates

Non-covalent interactions are weak forces that play a decisive role in molecular recognition, conformation, and the stabilization of transition states. rsc.orgmdpi.com Propargylic alcohols are capable of participating in several types of these interactions. The compound this compound is an exemplary model for studying these forces due to its combination of a hydrogen-bond-donating hydroxyl group, a π-system in the alkyne (which can act as a hydrogen bond acceptor), and the large, electron-rich naphthyl ring. aip.org

Hydrogen Bonding: The hydroxyl group (O-H) is a classic hydrogen bond donor. In propargylic systems, it can form intermolecular bonds (e.g., with other alcohol molecules or solvents) or intramolecular bonds. aip.orgresearchgate.net Theoretical studies on the propargyl alcohol dimer have confirmed a structure bound by three distinct types of hydrogen bonds: a conventional O-H⋯O bond, an O-H⋯π bond (where the hydroxyl group of one molecule donates to the alkyne's π-cloud of the other), and a C-H⋯π bond. aip.org Furthermore, DFT calculations have shown that a directional hydrogen-bonding network can be crucial in controlling the regioselectivity of catalytic reactions. bohrium.com

π-Stacking: This interaction occurs between aromatic rings. The large surface area of the naphthyl group in this compound makes π-stacking interactions particularly significant in its crystal packing and in its interactions with aromatic catalysts or substrates. mdpi.com

C-H⋯π Interactions: The acetylenic C-H bond is weakly acidic and can act as a hydrogen bond donor to a π-system. rsc.org This type of interaction, along with π-stacking, can be a key control element in catalysis, stabilizing transition states and influencing stereoselectivity. acs.org

Computational methods like Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis are used to visualize and quantify these weak interactions, providing a deeper understanding of the conformational preferences and reactivity of molecules like this compound. researchgate.net

Theoretical Design and Optimization of Catalytic Systems

Computational chemistry has become an indispensable tool for designing and optimizing catalysts for specific reactions. rsc.orgnih.gov By modeling the catalytic cycle, researchers can understand how a catalyst functions at a molecular level and predict how modifications to its structure will affect its activity and selectivity.

For reactions involving propargylic alcohols, theoretical studies have provided numerous insights. In ruthenium-catalyzed propargylic substitution, DFT calculations suggested that introducing a phenyl group into the catalyst's thiolate ligand could enhance enantioselectivity. nih.gov In a gold-catalyzed reaction, the rational design of a chiral bifunctional phosphine (B1218219) ligand, guided by theoretical principles, enabled the highly selective deprotonation of a propargylic C-H bond. nih.gov DFT studies on gold-catalyzed propargyl ester reactions explained the role of a 1,2,3-triazole additive, showing it stabilizes the catalyst and promotes the desired nucleophilic attack. frontiersin.org Similarly, for the carboxylative cyclization of propargyl alcohol, calculations predicted that N-substituents on the N-heterocyclic olefin catalyst with strong electron-donating effects and bulky steric profiles could enhance catalytic activity. acs.org These examples show a clear trend where computational prediction precedes and guides experimental discovery.

Applications in the Synthesis of Advanced Organic Architectures

Construction of Heterocyclic Scaffolds Utilizing Propargylic Alcohol Functionality

The dual functionality of propargylic alcohols, featuring both a nucleophilic hydroxyl group and an electrophilic alkyne unit, makes them ideal substrates for cyclization reactions to form heterocyclic structures. The presence of the bulky naphthyl substituent can influence the regioselectivity and stereoselectivity of these transformations.

Oxygen-Containing Heterocycles

Propargylic alcohols are well-established precursors for the synthesis of substituted furans, which are prevalent motifs in natural products and pharmaceuticals. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for these transformations. The general strategy involves an initial reaction, such as a propargylic substitution with a 1,3-dicarbonyl compound, followed by a cycloisomerization step to furnish the furan ring. nih.gov While specific examples detailing the use of 3-(2-Naphthyl)-2-propyn-1-ol are not prevalent in readily available literature, the general applicability of gold catalysis to propargylic alcohols suggests its potential in this context. nih.govwikipedia.orgwikipedia.orgacs.org

The mechanism typically involves the activation of the alkyne by a gold catalyst, which facilitates the intramolecular attack of the hydroxyl group or an intermolecular reaction cascade. For instance, an intermolecular reaction of a propargyl alcohol and an alkyne, catalyzed by a combination of triazole-gold (TA-Au) and copper catalysts, can proceed through alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization to yield polysubstituted furans. wikipedia.orgorganic-chemistry.org

| Catalyst System | Reaction Type | Product | Ref. |

| AuBr3 / AgOTf | Propargylic substitution / Cycloisomerization | Polysubstituted Furans | nih.gov |

| Triazole-gold (TA-Au) / Cu(OTf)2 | Intermolecular Cascade | Substituted Furans | wikipedia.org |

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from propargylic alcohols can be achieved through various cyclization strategies. researchgate.net For example, zinc-catalyzed cyclization of propargylic alcohols with anilines can lead to the formation of indole derivatives. acs.org Although direct examples employing this compound are scarce, related naphthyl-containing structures have been incorporated into nitrogen heterocycles like quinolin-2(1H)-one derivatives, highlighting the synthetic interest in such scaffolds. nycu.edu.twnih.gov The general methodologies for constructing nitrogen heterocycles are vast and often involve multicomponent reactions or cyclization of pre-functionalized substrates. researchgate.net

Formation of Carbocyclic Systems

The construction of carbocyclic systems from propargylic alcohols can be accomplished via intramolecular cyclization reactions where the aryl group participates as a nucleophile. Intramolecular hydroarylation, for instance, allows for the formation of fused ring systems. nih.govacs.org While this strategy is well-documented for O-aryl ethers and N-aryl amines, its application to naphthyl-substituted propargyl alcohols for direct carbocycle formation is a plausible but less explored route. nih.gov Rhenium-catalyzed intramolecular dehydrative Friedel–Crafts reactions of certain aryl alcohols can produce tetrahydronaphthalene scaffolds, demonstrating a relevant cyclization pathway for forming carbocycles from aryl-containing alcohols. rsc.org

Synthesis of Allenic Compounds via Propargylic Rearrangements

Propargylic alcohols are classic precursors to allenic structures through sigmatropic rearrangements. The most notable of these are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.comrsc.org

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.orgnih.gov The reaction proceeds through a 1,3-shift of the protonated hydroxyl group. wikipedia.org While traditionally requiring strong acids, modern variants use milder transition metal-based or Lewis acid catalysts. wikipedia.org This rearrangement has been utilized in the total synthesis of natural products, such as certain alpinoids, where a Au(I)-catalyzed Meyer-Schuster reaction is a key step. nih.gov

The Rupe rearrangement , which competes with the Meyer-Schuster pathway for tertiary alcohols, also occurs under acidic conditions but yields α,β-unsaturated ketones via a different mechanism involving an enyne intermediate. wikipedia.org

Another significant method is the Myers allene (B1206475) synthesis , which converts propargyl alcohols into allenes stereospecifically via a Mitsunobu reaction with an arenesulfonylhydrazine, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement (or retro-ene reaction) of the resulting diazene intermediate. wikipedia.org This allows the chirality of the starting alcohol to control the chirality of the allene product. wikipedia.org

| Rearrangement/Synthesis | Reaction Type | Product Type | Key Features |

| Meyer-Schuster Rearrangement | Acid-catalyzed 1,3-hydroxyl shift | α,β-Unsaturated Ketones/Aldehydes | wikipedia.orgsynarchive.com |

| Rupe Rearrangement | Acid-catalyzed rearrangement | α,β-Unsaturated Ketones | Competes with Meyer-Schuster for 3° alcohols |

| Myers Allene Synthesis | Mitsunobu reaction & Sigmatropic rearrangement | Allenes | Stereospecific |

Role as Precursors for Complex Naphthyl-Containing Polycyclic Aromatic Hydrocarbons and Related Molecules

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings. nih.govresearchgate.net The synthesis of larger, more complex PAHs often involves the annulation or cyclodehydrogenation of appropriately substituted precursors. researchgate.net Naphthalene (B1677914) itself is the simplest PAH, and building upon this structure is a common strategy. nih.gov

Compounds like this compound, containing both a naphthalene unit and a reactive alkyne, are valuable precursors for constructing larger π-conjugated systems. The alkyne functionality can participate in various carbon-carbon bond-forming reactions, such as Diels-Alder reactions or transition metal-catalyzed cyclizations, to build additional rings onto the existing naphthyl core. For example, the reaction of benzyl and propargyl radicals is a known pathway to naphthalene formation in the gas phase, illustrating the fundamental role of such fragments in building aromatic systems. nih.gov Synthetic strategies like the Scholl reaction (oxidative cyclodehydrogenation) on oligophenylene precursors are used to create large, planar PAHs. researchgate.net The propargyl unit of this compound could be envisioned to participate in similar benzannulation or cycloaromatization reactions to generate more complex, naphthyl-containing PAHs.

Future Research Directions and Unexplored Avenues for 3 2 Naphthyl 2 Propyn 1 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The transformation of propargyl alcohols is often reliant on catalytic activation. For a substrate like 3-(2-Naphthyl)-2-propyn-1-ol, the development of new catalytic systems is paramount for controlling selectivity (chemo-, regio-, and stereoselectivity) and enhancing reaction efficiency under milder conditions.

Future research should focus on several key areas of catalyst development:

Transition Metal Catalysis: While gold and ruthenium catalysts are known to activate propargylic alcohols for various transformations, there is considerable room for innovation. d-nb.infonih.govresearchgate.net The development of next-generation ruthenium complexes, such as those based on triaminocyclopentadienyl ligands, could offer complementary reactivity to existing systems for cascade conversions. nih.gov For a sterically demanding substrate like this compound, catalysts with tailored ligand spheres will be essential to control access to the reactive sites and steer the reaction towards desired products, avoiding unwanted side reactions. Furthermore, exploring earth-abundant and less toxic metals like copper and iron as catalysts for selective oxidations or coupling reactions presents a sustainable alternative to precious metal catalysts. mdpi.com

Enantioselective Catalysis: The synthesis of chiral molecules is a central goal of modern organic chemistry. For this compound, which is prochiral at the alcohol carbon, the development of catalytic enantioselective reactions is a significant opportunity. Future work could adapt hydrogen transfer methodologies, using chiral iridium or rhodium complexes, to achieve the enantioselective propargylation of carbonyl compounds, thereby creating valuable chiral building blocks. nih.gov

Organocatalysis: Moving away from metal-based systems, organocatalysis offers a powerful, often more sustainable approach. Research into novel Brønsted or Lewis acid organocatalysts for the activation of the hydroxyl group or the alkyne of this compound could lead to new, metal-free transformations. These catalysts could mimic the action of metal catalysts in promoting rearrangements or additions but with different selectivity profiles and functional group tolerance.

A summary of potential catalytic systems and their targeted transformations is presented in the table below.

| Catalyst Type | Specific Example/Target | Desired Transformation for this compound | Potential Advantage |

| Transition Metal | Ruthenium-Triaminocyclopentadienyl Complexes | Cascade annulations with various nucleophiles | Enhanced scope and complementary selectivity |

| Copper/Nitroxyl Radical Systems | Selective oxidation to the corresponding aldehyde | Use of earth-abundant metals, high selectivity | |

| Enantioselective | Chiral Iridium/Rhodium Complexes | Asymmetric transfer hydrogenation/propargylation | Access to enantiomerically pure compounds |

| Organocatalysis | Chiral Brønsted Acids / Lewis Bases | Enantioselective additions, cyclizations, or rearrangements | Metal-free, sustainable, potentially novel reactivity |

Exploration of New Reaction Manifolds and Cascade Processes

Cascade Cyclizations: A primary focus should be on designing cascade reactions that leverage both the alkyne and alcohol functionalities to rapidly build molecular complexity. For instance, transition metal-catalyzed processes can be designed to initiate an intramolecular reaction involving the naphthyl ring or an external nucleophile, followed by a subsequent cyclization. d-nb.infonih.gov Ruthenium cyclopentadienone complexes, for example, can catalyze diverse cascade conversions of propargyl alcohols with various nucleophiles, leading to complex spirocyclic or heterocyclic structures. uni-halle.de

Multicomponent Reactions: Designing novel multicomponent reactions involving this compound, a nucleophile, and an electrophile could provide direct access to highly functionalized molecules. For example, reactions involving carbon dioxide as a C1 source could be explored. Silver(I)-promoted cascade reactions of propargyl alcohols, CO2, and vicinal diols or aminoethanols have been shown to produce cyclic carbonates and 2-oxazolidinones, respectively. researchgate.netamanote.com Applying this methodology to this compound could yield novel heterocyclic compounds with potential biological activity.

Rearrangement/Addition Cascades: The classic Meyer-Schuster rearrangement of propargyl alcohols can be intercepted by nucleophiles to create novel reaction cascades. researchgate.net Future work could explore trapping the allenol intermediate formed from this compound with a range of carbon, nitrogen, or oxygen nucleophiles to generate diverse α,β-unsaturated ketones bearing a naphthyl group.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. beilstein-journals.org For reactions involving this compound, flow chemistry represents a major avenue for future development.

Enhanced Safety and Control: Many reactions of propargyl alcohols, such as those involving highly reactive organometallic intermediates or exothermic steps, can be hazardous on a large scale in batch. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the risks associated with unstable intermediates or exothermic events. nih.gov

Telescoped and Automated Synthesis: Flow chemistry is ideally suited for "telescoping" multiple reaction steps into a single, continuous process, eliminating the need for manual handling and purification of intermediates. nih.gov A future automated platform could synthesize this compound in an initial reactor, and then feed it directly into subsequent reactors for derivatization, such as an asymmetric propargylation or a cascade cyclization. researchgate.net This approach would significantly accelerate the synthesis and screening of libraries of compounds based on the this compound scaffold.

Process Optimization: Automated flow platforms, coupled with in-line analytical tools (e.g., IR, NMR), can enable rapid optimization of reaction conditions. Parameters such as temperature, pressure, residence time, and stoichiometry can be varied systematically by a control algorithm to quickly identify the optimal conditions for a given transformation of this compound, a task that would be prohibitively time-consuming in batch.

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Elucidation

A fundamental understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of reaction conditions. For the transformations of this compound, the application of advanced analytical techniques will be indispensable.

In-situ Spectroscopy: To gain insight into the reactive intermediates and transition states involved in catalytic cycles, in-situ spectroscopic methods are essential. Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as high-resolution mass spectrometry, can be coupled directly to batch or flow reactors. This allows for the real-time monitoring of reactant consumption, product formation, and the detection of transient species that are invisible to traditional offline analysis.

Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine for product characterization, more advanced NMR methods can provide deeper mechanistic insights. researchgate.netresearchgate.net For example, Diffusion Ordered Spectroscopy (DOSY) can be used to study catalyst aggregation or the binding of substrates to a catalyst. Furthermore, kinetic studies using in-situ NMR monitoring (Process Analytical Technology, PAT) can help to determine reaction orders and activation parameters, which are crucial for building a complete mechanistic picture.

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful predictive tool in chemistry. Future research should combine experimental studies with high-level computational modeling to map out potential energy surfaces for proposed reaction pathways. This synergistic approach can help to rationalize observed selectivities, predict the structures of key intermediates, and guide the design of new, more effective catalysts for the transformation of this compound.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for the creation of novel and complex molecules with potential applications across science.

常见问题

Q. What is a standard synthetic route for preparing 3-(2-Naphthyl)-2-propyn-1-ol, and what critical parameters influence its yield?

A widely used method involves reacting 2-naphthol with propargyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF). The oxyanion of 2-naphthol is generated by stirring with K₂CO₃ for 30 minutes, followed by propargyl bromide addition. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄ . Key parameters:

- Base stoichiometry : Excess K₂CO₃ ensures complete deprotonation of 2-naphthol.

- Solvent polarity : DMF stabilizes the oxyanion intermediate.

- Reaction time : 2 hours minimizes side reactions (e.g., alkyne polymerization).

Q. How can researchers purify this compound, and what challenges arise during isolation?

Purification typically involves liquid-liquid extraction (ethyl acetate/water) followed by solvent removal under reduced pressure. Challenges include:

- Oily residue formation : The product may resist crystallization, requiring chromatographic purification (silica gel, hexane:ethyl acetate gradient).

- Moisture sensitivity : Anhydrous Na₂SO₄ is critical to prevent hydrolysis of the propargyl ether .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Confirm the naphthyl group (aromatic protons at δ 7.1–8.0 ppm) and propargyl alcohol (terminal alkyne proton at δ 2.5–3.0 ppm, hydroxyl proton at δ 1.5–2.5 ppm).

- IR Spectroscopy : Detect O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.

- TLC : Validate purity using n-hexane:ethyl acetate (9:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for this compound over competing byproducts?

- Temperature modulation : Lower temperatures (0–5°C) reduce propargyl bromide hydrolysis.

- Solvent alternatives : Acetonitrile or THF may improve regioselectivity compared to DMF.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance oxyanion reactivity .

Q. What mechanistic insights explain the formation of this compound in this reaction?

The reaction proceeds via a two-step mechanism:

Oxyanion formation : Deprotonation of 2-naphthol by K₂CO₃ generates a nucleophilic phenoxide.

Nucleophilic substitution : The phenoxide attacks propargyl bromide, displacing bromide to form the propargyl ether. Competing pathways (e.g., alkyne dimerization) are suppressed by controlled stoichiometry and solvent polarity .

Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds?

The terminal alkyne can undergo:

Q. What advanced analytical methods resolve impurities in this compound batches?

Q. How does the electronic nature of the naphthyl group influence the reactivity of this compound?

The electron-rich naphthyl ring stabilizes the propargyl alcohol via resonance, enhancing its stability toward oxidation. However, steric hindrance from the naphthyl group may slow nucleophilic reactions at the propargyl position. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What strategies enable the incorporation of this compound into polymeric or dendritic structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。